N-(4-Aminophenyl)-3-(isopentyloxy)benzamide

CAS No.: 1020055-40-6

Cat. No.: VC2623461

Molecular Formula: C18H22N2O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020055-40-6 |

|---|---|

| Molecular Formula | C18H22N2O2 |

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | N-(4-aminophenyl)-3-(3-methylbutoxy)benzamide |

| Standard InChI | InChI=1S/C18H22N2O2/c1-13(2)10-11-22-17-5-3-4-14(12-17)18(21)20-16-8-6-15(19)7-9-16/h3-9,12-13H,10-11,19H2,1-2H3,(H,20,21) |

| Standard InChI Key | WBMZVZTYERGEJZ-UHFFFAOYSA-N |

| SMILES | CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N |

| Canonical SMILES | CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N |

Introduction

Chemical Structure and Properties

Molecular Identity

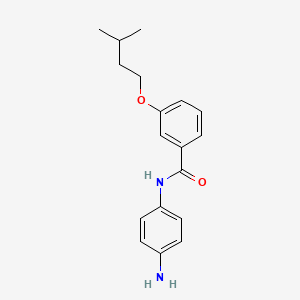

N-(4-Aminophenyl)-3-(isopentyloxy)benzamide is characterized by its unique molecular architecture combining several functional groups. The compound has a molecular formula of C18H22N2O2 and a molecular weight of 298.4 g/mol. Its structure comprises a benzamide core with an isopentyloxy group at the meta position (position 3) of one benzene ring and an aminophenyl group at position 4 of the other ring.

The IUPAC name for this compound is N-(4-aminophenyl)-3-(3-methylbutoxy)benzamide, which provides a systematic description of its structure. This nomenclature highlights the 3-methylbutoxy group (isopentyloxy) at position 3 of the benzamide structure and the amino group at position 4 of the phenyl ring.

Physical and Chemical Characteristics

The compound's structural features contribute to its physical and chemical properties. The presence of the aminophenyl group confers nucleophilic properties, while the isopentyloxy substituent enhances its lipophilicity. These characteristics influence its solubility profile, making it moderately soluble in organic solvents like dichloromethane, methanol, and dimethyl sulfoxide, but less soluble in water.

The compound has a CAS registry number of 1020055-40-6, which serves as its unique identifier in chemical databases. Its InChI key is WBMZVZTYERGEJZ-UHFFFAOYSA-N, which provides a standardized digital representation of the molecule's structure.

Structural Data

The following table summarizes the key structural information for N-(4-Aminophenyl)-3-(isopentyloxy)benzamide:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H22N2O2 | |

| Molecular Weight | 298.4 g/mol | |

| IUPAC Name | N-(4-aminophenyl)-3-(3-methylbutoxy)benzamide | |

| CAS Number | 1020055-40-6 | |

| Canonical SMILES | CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |

| InChI | InChI=1S/C18H22N2O2/c1-13(2)10-11-22-17-5-3-4-14(12-17)18(21)20-16-8-6-15(19)7-9-16/h3-9,12-13H,10-11,19H2,1-2H3,(H,20,21) | |

| InChI Key | WBMZVZTYERGEJZ-UHFFFAOYSA-N |

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of N-(4-Aminophenyl)-3-(isopentyloxy)benzamide typically follows established organic chemistry protocols. The primary synthetic route involves the reaction between 4-aminophenylamine and 3-(isopentyloxy)benzoic acid. This condensation reaction results in the formation of an amide bond between the carboxylic acid group of 3-(isopentyloxy)benzoic acid and the amino group of 4-aminophenylamine.

Reaction Conditions

The synthesis is typically conducted in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). These reagents facilitate the formation of the amide bond by activating the carboxylic acid group. The reaction is usually performed in dichloromethane or another suitable organic solvent at room temperature.

The general reaction scheme can be represented as:

4-aminophenylamine + 3-(isopentyloxy)benzoic acid → N-(4-Aminophenyl)-3-(isopentyloxy)benzamide + H2O

Industrial Production Methods

For industrial-scale production, continuous flow synthesis techniques may be employed to enhance yield and efficiency. These methods often utilize automated reactors with optimized reaction conditions to reduce production costs and time. The scaling up of the synthesis process requires careful control of parameters such as temperature, concentration, and reaction time to maintain product quality and yield.

Chemical Reactivity

Types of Reactions

N-(4-Aminophenyl)-3-(isopentyloxy)benzamide exhibits diverse chemical reactivity owing to its functional groups. The compound can undergo several types of reactions, including:

Oxidation Reactions

The aminophenyl group is susceptible to oxidation, leading to the formation of nitroso or nitro derivatives. These reactions can occur at the amino group, altering the electronic properties of the molecule and potentially introducing new functional groups.

Reduction Reactions

The compound can be reduced to form corresponding amines or hydroxylamines. Reduction reactions typically target the amide group or other reducible functionalities within the molecule.

Substitution Reactions

Biological Activity

Enzyme Inhibition Properties

N-(4-Aminophenyl)-3-(isopentyloxy)benzamide has demonstrated significant inhibitory activity against various enzymes, particularly histone deacetylases (HDACs). HDACs play crucial roles in regulating gene expression by removing acetyl groups from histones, thereby affecting chromatin structure and accessibility. The compound's ability to inhibit these enzymes makes it a potential epigenetic modulator with applications in cancer research.

Mechanisms of Action

The mechanism of action of N-(4-Aminophenyl)-3-(isopentyloxy)benzamide involves its interaction with specific molecular targets, primarily enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

In the context of HDAC inhibition, the compound likely interacts with the catalytic domain of the enzyme, preventing its normal function. This inhibition can lead to increased histone acetylation, altered gene expression, and subsequent changes in cellular behavior.

Pharmacological Activities

Studies have indicated that N-(4-Aminophenyl)-3-(isopentyloxy)benzamide and structurally similar compounds possess several pharmacological activities:

Anticancer Activity

The compound has shown potential anticancer properties, particularly through its ability to inhibit HDACs. HDAC inhibition can lead to reactivation of silenced genes, including tumor suppressor genes, potentially inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Table: IC50 Values for HDAC Inhibition by N-(4-Aminophenyl)-3-(isopentyloxy)benzamide

| HDAC Isoform | IC50 Value (nM) | Cell Line |

|---|---|---|

| HDAC1 | 95.2 | A2780 |

| HDAC2 | 260.7 | HepG2 |

Anti-inflammatory Effects

Some benzamide derivatives have demonstrated anti-inflammatory properties, suggesting that N-(4-Aminophenyl)-3-(isopentyloxy)benzamide might also possess similar activities. These effects could be mediated through modulation of inflammatory signaling pathways or inhibition of pro-inflammatory enzymes.

Research Applications

Applications in Chemistry

N-(4-Aminophenyl)-3-(isopentyloxy)benzamide serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules with specific properties. Its diverse functional groups provide opportunities for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Applications in Biology and Medicine

In biological research, the compound is employed in the study of enzyme-substrate interactions and protein-ligand binding. Its interaction with specific biological targets makes it useful for investigating cellular processes and signaling pathways.

In medicinal chemistry, N-(4-Aminophenyl)-3-(isopentyloxy)benzamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound's HDAC inhibitory properties make it particularly interesting for cancer research, as HDAC inhibitors have shown promise in clinical settings for treating various malignancies.

Industrial Applications

In industrial settings, the compound finds utility in the development of novel materials and chemical sensors. Its structural features can be exploited for creating specialized materials with specific properties or for designing sensitive and selective chemical sensors.

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of N-(4-Aminophenyl)-3-(isopentyloxy)benzamide exist, differing in the position of the isopentyloxy group or the aminophenyl substituent. Some notable analogs include:

-

N-(4-Aminophenyl)-2-(isopentyloxy)benzamide: This compound has the isopentyloxy group at position 2 of the benzamide core instead of position 3.

-

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide: In this analog, the isopentyloxy group is at position 4.

-

N-(4-Aminophenyl)-3-(pentyloxy)benzamide: This compound features a pentyloxy group instead of an isopentyloxy group.

Structure-Activity Relationships

Structure-activity relationship studies on N-(4-Aminophenyl)-3-(isopentyloxy)benzamide and its analogs provide insights into how structural modifications affect biological activity. For instance, the position of the isopentyloxy group can influence the compound's ability to interact with enzyme active sites, potentially altering its inhibitory potency. Similarly, modifications to the aminophenyl group may affect the compound's solubility, membrane permeability, and target selectivity.

Case Studies and Research Findings

HDAC Inhibition Studies

Research on N-(4-Aminophenyl)-3-(isopentyloxy)benzamide has revealed its potential as an HDAC inhibitor. One study demonstrated that the compound could induce G2/M phase cell cycle arrest in cancer cell lines such as A2780 and HepG2. Compared to traditional HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA), the compound showed significantly higher potency, highlighting its promise as a novel anticancer agent.

Antitumor Effects

Investigations into structurally related compounds have shown their ability to inhibit tumor growth in xenograft models without apparent toxicity. These compounds induced apoptosis via modulation of intrinsic and extrinsic apoptotic pathways, suggesting that N-(4-Aminophenyl)-3-(isopentyloxy)benzamide might possess similar antitumor properties. The compound's potential to target multiple pathways makes it an attractive candidate for combination therapy approaches in cancer treatment.

Epigenetic Modulation

Studies on benzamide-based HDAC inhibitors have demonstrated their ability to modulate epigenetic processes, including histone acetylation and DNA methylation. N-(4-Aminophenyl)-3-(isopentyloxy)benzamide may share these properties, potentially affecting gene expression patterns in cells. This epigenetic modulation could have broad implications for treating diseases characterized by aberrant epigenetic regulation, such as cancer and neurodegenerative disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume